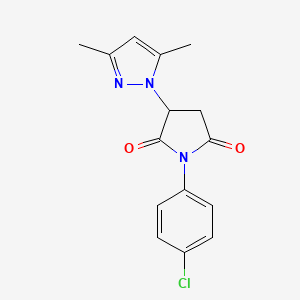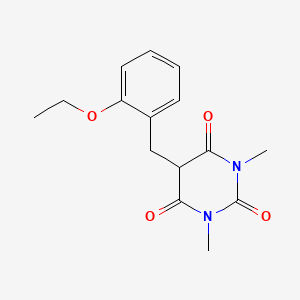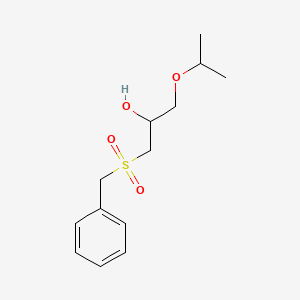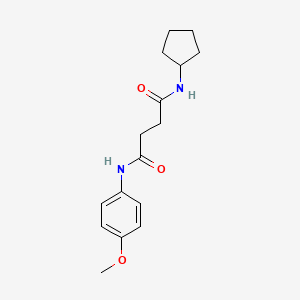
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of pyrazolone herbicides and is known for its broad-spectrum activity against a wide range of weeds. Clomazone has been extensively studied for its chemical properties, synthesis methods, and the mechanism of action.
Mecanismo De Acción
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione inhibits the biosynthesis of chlorophyll and carotenoids in plants by blocking the activity of the enzyme protoporphyrinogen oxidase (PPO). This leads to the accumulation of toxic intermediates, which cause oxidative damage to the plant cells. The mechanism of action of this compound is similar to that of other pyrazolone herbicides such as pyrazoxyfen and pyrazolate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll and carotenoids, which leads to a reduction in photosynthetic activity and a decrease in plant growth. It also causes oxidative damage to the plant cells, which can lead to cell death. In addition, this compound has been shown to affect the activity of certain enzymes involved in the metabolism of carbohydrates and proteins in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione is a potent herbicide that is widely used in agriculture. It is also used in research as a tool to study plant physiology and biochemistry. This compound has several advantages for lab experiments, including its broad-spectrum activity against a wide range of weeds, its well-established synthesis method, and its ability to inhibit the biosynthesis of chlorophyll and carotenoids. However, the use of this compound in lab experiments is limited by its potential toxicity to humans and animals, and its effects on non-target organisms.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the study of the biochemical and physiological effects of this compound on non-target organisms, such as insects and microorganisms. In addition, the use of this compound as a potential drug candidate for the treatment of fungal and bacterial infections should be explored. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly should also be a focus of future research.
Conclusion
This compound is a potent herbicide that is widely used in agriculture. It has been extensively studied for its chemical properties, synthesis methods, and mechanism of action. This compound inhibits the biosynthesis of chlorophyll and carotenoids in plants by blocking the activity of the enzyme protoporphyrinogen oxidase (PPO). It has several advantages for lab experiments, including its broad-spectrum activity against a wide range of weeds and its ability to inhibit the biosynthesis of chlorophyll and carotenoids. However, the use of this compound in lab experiments is limited by its potential toxicity to humans and animals, and its effects on non-target organisms. There are several future directions for research on this compound, including the development of new herbicides, the study of its effects on non-target organisms, and the exploration of its potential as a drug candidate.
Métodos De Síntesis
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent. The resulting product is then treated with pyrrolidine to obtain this compound. The synthesis method is well-established and has been optimized for industrial production.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its herbicidal properties and is widely used in agriculture. It is also used in research as a tool to study plant physiology and biochemistry. This compound is a potent inhibitor of the biosynthesis of chlorophyll and carotenoids in plants, which makes it an effective herbicide. In addition, it has been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNHXKENLZKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001712.png)
![1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5001713.png)

![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)


![4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5001754.png)

![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)

![4-allyl-1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxybenzene](/img/structure/B5001807.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5001818.png)
